Octaethylene glycol monodecyl ether

Übersicht

Beschreibung

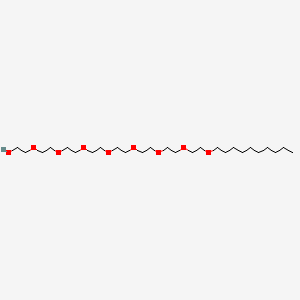

Octaethylene glycol monodecyl ether is a nonionic surfactant that belongs to the family of polyethylene glycol ethers. It is characterized by its hydrophilic head and hydrophobic tail, making it suitable for various applications in emulsions, detergents, and solubilizers . This compound is particularly useful in the study of membrane proteins, where it helps dissolve and stabilize proteins for structural analysis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Octaethylene glycol monodecyl ether is synthesized through the ethoxylation of decanol (lauryl alcohol) with ethylene oxide. The reaction typically involves the following steps:

Reactants: Decanol and ethylene oxide.

Catalyst: An alkaline catalyst such as sodium hydroxide or potassium hydroxide.

Reaction Conditions: The reaction is carried out at elevated temperatures (around 150-200°C) and under pressure to facilitate the addition of ethylene oxide to decanol.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in a continuous reactor where decanol and ethylene oxide are fed continuously, and the product is collected and purified through distillation and filtration .

Analyse Chemischer Reaktionen

Types of Reactions

Octaethylene glycol monodecyl ether primarily undergoes the following types of reactions:

Oxidation: The ether can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the ether to alcohols.

Substitution: The ether group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions vary depending on the desired substitution, but typically involve the use of strong acids or bases.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted ethers depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

C12E8 has been utilized in pharmacokinetic research to understand its absorption and distribution in biological systems. A notable study employed liquid chromatography-tandem mass spectrometry (LC-MS-MS) to analyze C12E8 in rat plasma. The method demonstrated high sensitivity and specificity, allowing for the determination of pharmacokinetic parameters after intravenous and oral administration. The results indicated an oral bioavailability of 34.4%, which is significant for evaluating its potential therapeutic uses .

Table 1: Pharmacokinetic Parameters of C12E8

| Administration Route | Dose (mg/kg) | Bioavailability (%) |

|---|---|---|

| Intravenous | 1 | - |

| Oral | 10 | 34.4 |

Virology Applications

C12E8 has been studied for its effectiveness in solubilizing viral membranes, specifically the influenza virus. Research indicates that C12E8 can disrupt the viral membrane, facilitating the extraction of membrane constituents. This property makes it a valuable tool in virology for developing antiviral formulations and studying viral mechanisms .

Case Study: Synergistic Formulations Against Enveloped Viruses

A study investigated the use of C12E8 in combination with didecyldimethylammonium chloride to enhance virucidal activity against enveloped viruses. The findings revealed a synergistic effect, suggesting that mixtures could improve the efficacy of antiviral agents .

Membrane Protein Studies

C12E8 is extensively used as a detergent for solubilizing membrane proteins while maintaining their functional integrity. It allows for the extraction of proteins from cellular membranes, enabling further biochemical analysis.

Table 2: Detergent Properties of C12E8

| Property | Value |

|---|---|

| Critical Micelle Concentration (CMC) | Varies with concentration |

| Solubilization Efficiency | High |

| Ionic Strength Tolerance | Moderate |

Research has shown that C12E8 effectively stabilizes membrane proteins during extraction processes, making it suitable for structural and functional studies . For instance, it has been used to solubilize the sarcoplasmic reticulum Ca2+-ATPase, allowing detailed studies on its activity and structure .

Environmental and Industrial Applications

Beyond laboratory settings, C12E8 is also explored for its potential environmental applications due to its biodegradability compared to traditional surfactants. Its properties make it suitable for formulations in cleaning products and agricultural chemicals, where effective surfactants are required without causing significant environmental harm .

Wirkmechanismus

The mechanism of action of octaethylene glycol monodecyl ether involves its interaction with cell membranes. The hydrophilic head interacts with the aqueous environment, while the hydrophobic tail embeds into the lipid bilayer, disrupting the membrane structure. This property makes it useful in solubilizing membrane proteins and potentially in drug delivery applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Nonaethylene glycol monodecyl ether

- Tetraethylene glycol monooctyl ether

- Hexaethylene glycol monododecyl ether

- Decaethylene glycol monododecyl ether

Uniqueness

Octaethylene glycol monodecyl ether is unique due to its balance of hydrophilic and hydrophobic properties, making it particularly effective in solubilizing and stabilizing membrane proteins. Its specific structure allows for a wide range of applications in both research and industry, distinguishing it from other similar compounds .

Biologische Aktivität

Octaethylene glycol monodecyl ether (C12E8) is a non-ionic detergent known for its significant role in biological applications, particularly in membrane protein extraction and viral membrane solubilization. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

| Property | Value |

|---|---|

| Molecular Formula | C28H58O9 |

| Molecular Weight | 538.755 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 585.5 ± 45.0 °C at 760 mmHg |

| Melting Point | 30 °C |

| Flash Point | 307.9 ± 28.7 °C |

C12E8 functions primarily as a surfactant that can solubilize lipid membranes, making it valuable in various biological and pharmaceutical applications. Its mechanism involves the accumulation of C12E8 molecules around the lipid bilayer until micelles form, which leads to the extraction of membrane constituents. This property is particularly useful for isolating membrane proteins and studying their structure and function.

Biological Applications

-

Membrane Protein Extraction

- C12E8 is widely used for extracting membrane proteins due to its ability to disrupt lipid bilayers without denaturing proteins. It facilitates the study of membrane-associated enzymes and receptors.

- Viral Solubilization

-

Synergistic Formulations

- Studies have demonstrated that combining C12E8 with other surfactants, like di-n-decyldimethylammonium chloride, enhances virucidal activity against lipid-containing viruses while showing limited effect on non-enveloped viruses . This synergism may provide a broader spectrum of antiviral activity in disinfectant formulations.

Case Study 1: Pharmacokinetic Analysis

A study conducted on rats analyzed the pharmacokinetics of C12E8 using liquid chromatography-tandem mass spectrometry (LC-MS-MS). The results indicated:

- Oral Bioavailability : 34.4%

- Administration Doses : Intravenous (1 mg/kg) and oral (10 mg/kg)

- The method proved specific and reproducible for tracking C12E8 levels in plasma, highlighting its potential therapeutic applications .

Case Study 2: Viral Inactivation

In a study investigating the virucidal properties of C12E8, it was found that:

- The surfactant effectively inactivated enveloped viruses by extracting lipids and proteins from their membranes.

- The effectiveness increased with concentration, suggesting a dose-dependent relationship .

Research Findings

Recent studies have focused on the interactions between C12E8 and various biological systems:

- A study on detergent-resistant membranes (DRMs) showed that C12E8 could isolate lipid rafts from human erythrocytes, which are crucial for studying cell signaling pathways .

- Another investigation into micellization behavior revealed that C12E8 forms stable micelles that can encapsulate hydrophobic compounds, enhancing drug delivery systems .

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54O9/c1-2-3-4-5-6-7-8-9-11-28-13-15-30-17-19-32-21-23-34-25-26-35-24-22-33-20-18-31-16-14-29-12-10-27/h27H,2-26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMHIOBAHVUDGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075208 | |

| Record name | 3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24233-81-6 | |

| Record name | Octaethylene glycol monodecyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24233-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024233816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is octaethylene glycol monodecyl ether detected and quantified in biological samples?

A1: A rapid and sensitive method employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for determining this compound concentrations in rat plasma. [] This method utilizes a reversed-phase C18 column for chromatographic separation and operates in multiple reaction monitoring (MRM) mode for mass spectrometric detection. It offers high specificity, accuracy, and reproducibility, making it suitable for pharmacokinetic studies. []

Q2: Can you elaborate on the adsorption behavior of this compound at interfaces?

A2: this compound forms monolayers at the air-water interface. Studies using External Reflection Fourier Transform Infrared Spectroscopy (ERFTIRS) coupled with Target Factor Analysis (TFA) allow for the separation of signals from the bulk solution and the adsorbed monolayer. [] This technique reveals a linear relationship between the adsorbed amount and the surface excess, suggesting the formation of isotropic films with consistent density. []

Q3: How does this compound influence the absorption of hydrophobic organic compounds (HOCs) like naphthalene?

A3: this compound, particularly at concentrations exceeding its critical micelle concentration (CMC), enhances the apparent solubility and absorption rate of naphthalene in water. [] This enhancement stems from the solubilization effect of micelles formed by the surfactant. Notably, its capacity to solubilize naphthalene is influenced by its hydrophile-lipophile balance value and is lower than that of tetraethylene glycol monodecyl ether (C10E4). []

Q4: How does this compound compare to other surfactants in terms of its impact on sonochemical reactions?

A4: Studies on the ultrasound-induced reduction of gold ions (AuCl4-) to gold nanoparticles (Au(0)) highlight the role of surfactant behavior. While the efficiency of this compound is linked to its monomer concentration, alcohols like ethanol influence the reaction based on their surface excess at the gas/solution interface. [] This difference emphasizes the importance of interfacial phenomena in sonochemistry.

Q5: Has this compound been used in membrane protein research?

A5: Yes, this compound (C10E8) has been employed in membrane protein research, particularly in the purification and reconstitution of the di-tripeptide transport system (DtpT) from Lactococcus lactis. [] While it can be used for pre-extraction of crude membrane vesicles, it yields lower transport activities compared to other detergents like Triton X-100 and dodecyl maltoside when used for reconstituting DtpT into proteoliposomes. []

Q6: What are the implications of using this compound in studies involving membrane transporters?

A7: Research on the secondary multidrug transporter LmrP from Lactococcus lactis reveals that this compound, even at low concentrations, can inhibit transporter activity without disrupting the proton motive force. [] This finding highlights the potential for this surfactant to interfere with the function of membrane proteins, necessitating careful consideration when choosing detergents for membrane protein studies.

Q7: Are there any known applications of this compound in studying mixed surfactant systems?

A8: this compound has proven valuable in understanding the adsorption kinetics of mixed surfactant systems. [] For instance, its blends with the cationic surfactant hexadecyl trimethylammonium bromide (CTAB) exhibit ideal mixing behavior in monolayers, while mixtures with the anionic fluorosurfactant ammonium perfluorononanoate (APFN) display non-ideal mixing. [] Such insights are crucial for optimizing surfactant formulations in various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.